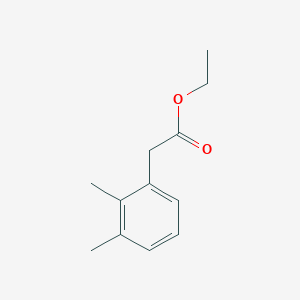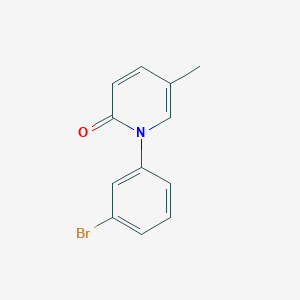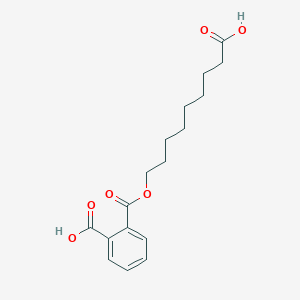
2-(8-Carboxyoctoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Carboxyoctoxycarbonyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with an extended aliphatic chain terminated by a carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Carboxyoctoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 8-bromooctanoic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from 8-bromooctanoic acid and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to form the desired compound after subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Carboxyoctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Reduction: Reduction of the carboxyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions where the hydrogen atoms on the benzoic acid ring are substituted with halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
2-(8-Carboxyoctoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(8-Carboxyoctoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid core can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
2-(8-Carboxyoctoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
Benzoic acid: A simpler structure with only one carboxyl group.
8-Bromooctanoic acid: Lacks the benzoic acid core but has a similar aliphatic chain.
2-(8-Carboxyoctoxycarbonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid core.
The uniqueness of this compound lies in its combination of a benzoic acid core with an extended aliphatic chain, providing distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-(8-carboxyoctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c18-15(19)11-5-3-1-2-4-8-12-23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10H,1-5,8,11-12H2,(H,18,19)(H,20,21) |
Clé InChI |
CTVWCRZZOFXGRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
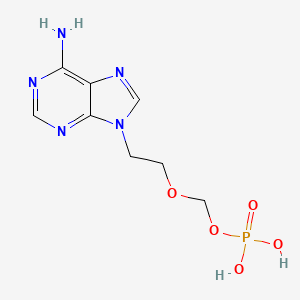
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
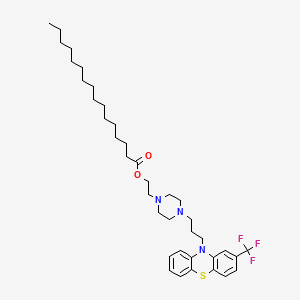
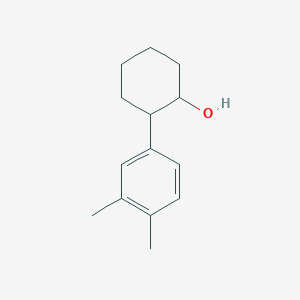
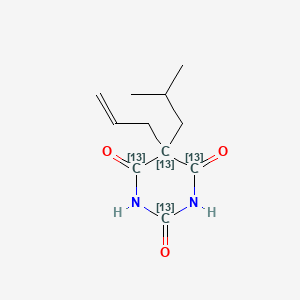

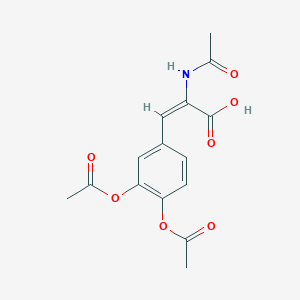
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
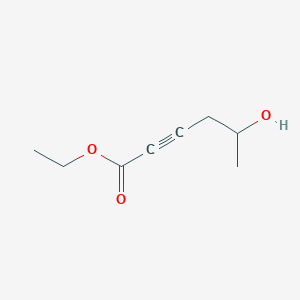
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)

